Hydron;phosphate

Vue d'ensemble

Description

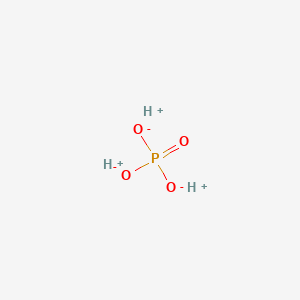

Phosphoric acid, also known as phosphate or [po(OH)3], belongs to the class of inorganic compounds known as non-metal phosphates. These are inorganic non-metallic compounds containing a phosphate as its largest oxoanion. Phosphoric acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, phosphoric acid is primarily located in the cytoplasm. Phosphoric acid exists in all eukaryotes, ranging from yeast to humans. In humans, phosphoric acid is involved in the glutamate metabolism pathway, the glutathione metabolism pathway, the glycerol phosphate shuttle pathway, and the purine metabolism pathway. Phosphoric acid is also involved in several metabolic disorders, some of which include the hypophosphatasia pathway, the leigh syndrome pathway, creatine deficiency, guanidinoacetate methyltransferase deficiency, and L-arginine:glycine amidinotransferase deficiency. Phosphoric acid is a potentially toxic compound.

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Production

Hydrogen phosphate serves as a key ingredient in fertilizers due to its high phosphorus content, which is essential for plant growth. DAP is frequently used in agriculture as it provides both nitrogen and phosphorus, promoting healthy root development and flowering in plants.

Case Study: Effect on Algal Metabolites

A study evaluated the effect of dipotassium hydrogen phosphate on the accumulation of secondary metabolites in Spirulina. Results indicated that higher concentrations of K2HPO4 significantly increased the production of carotenoids such as beta-carotene and astaxanthin, showcasing its potential in enhancing the nutritional value of microalgae used in food supplements .

| Treatment Level | Beta-Carotene (mg/g) | Astaxanthin (mg/g) |

|---|---|---|

| Control | Lowest | N/A |

| Treatment 1 | 3.588 | 1.505 |

| Treatment 2 | 4.5 | 2.84 |

Biomedical Applications

Bioceramics Production

Hydrogen phosphate compounds are utilized in synthesizing calcium phosphate powders for bioceramics, which are crucial in bone repair and regeneration. The synthesis of these materials from ammonium hydrogen phosphate and calcium acetate has shown promising results for developing biocompatible materials .

Case Study: Calcium Phosphate Synthesis

Research demonstrated that calcium phosphate synthesized from ammonium hydrogen phosphate exhibited favorable properties for use in bioceramics. The study highlighted the importance of maintaining specific pH levels during synthesis to optimize the material's characteristics for biomedical applications.

| Calcium Acetate Concentration (M) | pH Before Addition | pH After Addition |

|---|---|---|

| 0.125 | 6.14 | 5.69 |

| 0.5 | 5.92 | 5.56 |

| 1.0 | 5.79 | 5.44 |

Environmental Applications

Phosphorus Management in Water Bodies

Hydrogen phosphate plays a critical role in managing phosphorus levels in aquatic environments, particularly to prevent eutrophication—a process that leads to excessive growth of algae due to nutrient overloads. Effective management practices include recycling sewage and controlling agricultural runoff .

Case Study: Tietê River Management

A case study on the Tietê River highlighted the impact of phosphorus management strategies, including the use of hydrogen phosphate compounds to regulate nutrient levels and improve water quality.

Industrial Applications

Chemical Synthesis and Catalysis

Hydrogen phosphates are used as catalysts and reagents in various chemical synthesis processes, including organic synthesis and the production of organophosphorus compounds, which have applications ranging from insecticides to flame retardants .

Case Study: Organophosphorus Compounds

Research has shown that organophosphorus compounds derived from hydrogen phosphates can be employed effectively as selective extractants for metal salts from ores, illustrating their versatility in industrial applications.

Propriétés

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.